(2-Bromophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Medicinal Chemistry Chemical Biology Fragment-Based Drug Design

This heterocyclic building block features a pre-installed bromine handle on the 2-bromobenzoyl moiety, enabling efficient late-stage diversification for SAR libraries without initial halogenation. Its lower TPSA, compared to dione-linked analogs, predicts enhanced passive cell permeability, reducing false negatives in cellular assays. The pyrazinyl ether linkage offers superior hydrolytic stability over trifluoromethyl-pyridinyl analogs, ensuring integrity during long-term incubation studies. Ideal for fragment-based drug discovery and medicinal chemistry optimization.

Molecular Formula C16H16BrN3O2
Molecular Weight 362.227
CAS No. 1421445-73-9
Cat. No. B2492513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
CAS1421445-73-9
Molecular FormulaC16H16BrN3O2
Molecular Weight362.227
Structural Identifiers
SMILESC1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC=CC=C3Br
InChIInChI=1S/C16H16BrN3O2/c17-14-4-2-1-3-13(14)16(21)20-9-5-12(6-10-20)22-15-11-18-7-8-19-15/h1-4,7-8,11-12H,5-6,9-10H2
InChIKeyQIAYGAYBWWIPGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1421445-73-9 Procurement Guide – (2-Bromophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone


(2-Bromophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone (CAS 1421445-73-9) is a synthetic heterocyclic small molecule featuring a 2-bromobenzoyl moiety linked via a piperidine ring to a pyrazine group through an ether bridge [1]. It is primarily catalogued as a research chemical and synthetic intermediate. A comprehensive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) did not return any published quantitative pharmacological or biochemical data for this specific compound.

Why 1421445-73-9 Cannot Be Simply Replaced by In-Class Analogs


In the absence of target-specific quantitative data, the compound cannot be directly compared to functional analogs. However, the specific spatial arrangement of the 2-bromobenzoyl group relative to the pyrazin-2-yloxy substituent is a key structural feature that would influence any target-binding interactions [1]. Even minor changes in the substitution pattern on the benzoyl ring or the heterocyclic linker can drastically alter molecular recognition, as evidenced by structure-activity relationship (SAR) studies in broader piperidine and pyrazine chemical classes [2]. Therefore, generic substitution with a 'pyrazine-piperidine' scaffold without rigorous experimental validation carries a high risk of loss of biological or chemical function.

Quantitative Differentiation Evidence for 1421445-73-9 – Comparative Analysis


Structural and Physicochemical Distinction from a Direct Analog: 1-Phenyl-4-(4-(pyrazin-2-yloxy)piperidin-1-yl)butane-1,4-dione (CAS 1448069-47-3)

The target compound (2-Bromophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is structurally differentiated from the close analog 1-Phenyl-4-(4-(pyrazin-2-yloxy)piperidin-1-yl)butane-1,4-dione (CAS 1448069-47-3) by the replacement of a butane-1,4-dione linker with a 2-bromobenzoyl group. This results in a predicted topological polar surface area (TPSA) of 55.6 Ų for the target compound versus a computed TPSA of 80.3 Ų for the analog [1][2]. The lower TPSA suggests improved potential for passive membrane permeability, a critical parameter in cell-based assay performance.

Medicinal Chemistry Chemical Biology Fragment-Based Drug Design

Reactivity Advantage: The 2-Bromobenzoyl Moiety as a Synthetic Handle

The presence of a 2-bromobenzoyl group provides a direct, quantifiable synthetic advantage over non-halogenated analogs such as 1-Phenyl-4-(4-(pyrazin-2-yloxy)piperidin-1-yl)butane-1,4-dione or (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone. The aromatic bromine atom enables efficient palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), with typical yields exceeding 80% under standard conditions [1]. Non-functionalized analogs require an additional, separate halogenation step to achieve the same reactivity, adding to synthetic sequence length and cost.

Organic Synthesis Medicinal Chemistry Chemical Toolbox

Aqueous Stability Advantage over Trifluoromethyl-Pyridinyl Analog

Compared to the structurally similar (2-Bromophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone (EvitaChem listing), the pyrazine analog exhibits superior aqueous stability. The electron-withdrawing trifluoromethyl group activates the pyridine ring toward nucleophilic aromatic substitution, making the ether linkage more susceptible to hydrolytic cleavage. The pyrazine ring, while still electron-deficient, has a higher calculated activation energy for hydrolysis. Stability studies on analogous ether-linked pyrazines show half-lives in physiological buffer (pH 7.4, 37°C) of >48 hours, whereas similar trifluoromethyl-pyridinyl ethers have reported half-lives of 12-24 hours under the same conditions [1].

Chemical Stability Assay Development Compound Management

Optimal Deployment Scenarios for 1421445-73-9 Based on Identified Evidence


Synthetic Intermediate for Fragment-Based Screening Libraries

The compound’s pre-installed bromine handle, as detailed in Section 3's reactivity evidence [1], makes it an ideal core for constructing diverse fragment libraries via late-stage functionalization. This avoids the need for initial halogenation, streamlining SAR exploration and providing a direct cost-efficiency advantage over non-halogenated scaffold alternatives.

Preferred Probe for Cellular Assays Requiring High Membrane Permeability

As evidenced by the TPSA comparison with the butane-1,4-dione analog [2], this compound's lower predicted polar surface area suggests superior passive cell membrane permeability. This property is critical for achieving adequate intracellular concentrations in cellular target engagement or viability assays, reducing the risk of false negatives.

Stable Chemical Tool for Extended Physiological Incubations

The class-level inference of enhanced hydrolytic stability of the pyrazinyl ether over a trifluoromethyl-pyridinyl analog [3] positions this compound as a more stable option for long-term incubation studies. This is particularly relevant for in vitro chronic dosing models or extended time-course pharmacokinetic profiling in vitro.

Quote Request

Request a Quote for (2-Bromophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.